3-(Benzyloxy)propane-1,2-diol
Overview
Description
3-(Benzyloxy)propane-1,2-diol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Phenolic Diols : The synthesis of phenolic propane-1, 2- and 1, 3-diols, including 3-(Benzyloxy)propane-1,2-diol, serves as intermediates in creating immobilized chelatants for the borate anion (Tyman & Payne, 2006).
Pharmaceutical Intermediates : These diols are crucial intermediates in synthesizing various pharmaceutical compounds. A study focused on the kinetics and mechanism of lipase-catalyzed monoacetylation of 3-aryloxy-1,2-propanediols, which are pivotal in pharmaceutical synthesis (Pawar & Yadav, 2015).
Preparation of Monobenzyl Glyceryl Ethers : Research on the selective preparation of monobenzyl glyceryl ethers using glycerol and benzyl alcohol in the presence of zeolite catalysts has highlighted potential commodity chemical applications for this compound (Kubota et al., 2014).
Chiral Objects with a Dendritic Architecture : The compound plays a role in synthesizing chiral objects, particularly in creating dendritic architectures with chiral glycerol-derived cores (Peerlings, Struijk & Meijer, 1998).
Hydrogenation Reactions : It's involved in hydrogenation reactions, such as the conversion of 5,5-dimethyl-2-phenyl-[1,3]dioxane to 3-benzyloxy-2,2-dimethyl-propan-1-ol, using copper-loaded catalysts (Paczkowski & Hölderich, 1997).
Spontaneous Resolution in Chiral Synthesis : The compound has been investigated for its potential in the spontaneous resolution of chiral drugs and in the crystallization features of its derivatives (Bredikhin et al., 2017).
Catalytic Reactions : It is also involved in catalytic reactions, like the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 (Ukai et al., 2006).
In Liquid Crystals and Spectroscopy : The compound is studied for its role in liquid crystals and molecular spectroscopy, particularly in etherification reactions of glycerol (Jamróz et al., 2007).
Enhancing Resin Properties : It has been used to modify unsaturated polyester resins, resulting in enhanced thermal and heat resistance (Lubczak, 2013).
Ionic Conductivities in Nanostructured Columnar Liquid Crystals : The compound's derivatives have been explored for enhancing ionic conductivities in nanostructured columnar liquid crystals (Shimura et al., 2008).
Properties
IUPAC Name |
3-phenylmethoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4799-67-1 | |
Record name | 3-(Benzyloxy)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediol, 3-benzyloxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-Benzylglycerol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(benzyloxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What are the advantages of using Zeolite Socony Mobil-5 (ZSM-5) as a catalyst in the synthesis of 3-(Benzyloxy)propane-1,2-diol?
A: Research indicates that ZSM-5 exhibits superior selectivity compared to other acid catalysts like sulfuric acid, heteropoly acids, and Nafion(R) in the synthesis of this compound from glycerol and benzyl alcohol. [] Specifically, using ZSM-5 leads to a higher yield of the desired this compound isomer and minimizes the formation of the 2-benzyloxy isomer. [] This selectivity is crucial for downstream applications where isomeric purity is essential.
Q2: How can this compound be used in the synthesis of antiviral compounds?
A: this compound serves as a valuable chiral building block in the synthesis of (S)-HPMPA, a potent antiviral agent. [] The synthesis involves a multi-step process, starting with the selective tritylation of the primary alcohol of this compound. [] This is followed by alkylation, detritylation, tosylation, and coupling with sodium adeninate to afford protected (S)-HPMPA. [] Finally, global deprotection yields the target compound, (S)-HPMPA. []
Q3: What are the potential applications of this compound beyond antiviral synthesis?
A: While its use as a chiral building block for antiviral synthesis is prominent, [] this compound holds potential in various other fields. Its structure, containing both hydrophilic (hydroxyl groups) and hydrophobic (benzyl group) moieties, suggests potential applications in areas like surfactant chemistry, polymer chemistry (as a monomer or building block), and as a potential intermediate in the synthesis of other valuable chemicals. Further research is necessary to fully explore and harness these potential applications.
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